molecular formula C20H24N2O2 B5887281 N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide

Cat. No.: B5887281
M. Wt: 324.4 g/mol
InChI Key: BXGXZNHKLABWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide is a chemical compound based on a piperidine scaffold, a structure of high significance in medicinal chemistry. This compound is offered For Research Use Only and is intended for use in laboratory investigations. Piperidine-based derivatives are extensively studied for their interactions with central nervous system targets . Notably, structural analogues featuring the N-(1-benzylpiperidin-4-yl) core have demonstrated high affinity and selectivity as sigma-1 receptor ligands . Sigma-1 receptors are implicated in various neurological processes, and selective ligands are valuable tools for probing neuropharmacology, leading to research on potent and selective sigma1 receptor ligands . Beyond neuroscience, the 1-benzylpiperidin-4-ylamine pharmacophore is a key building block in anti-infective research. Related 1,4-disubstituted piperidine derivatives have shown promising in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , with some compounds exhibiting potency superior to chloroquine . This suggests potential applications for this compound class in infectious disease research. Furthermore, acetamide derivatives incorporating the piperidine moiety are also explored as potent inhibitors of soluble epoxide hydrolase (sEH), a key target for inflammatory diseases and neuropathic pain . Researchers can utilize this compound as a versatile intermediate or reference standard for developing novel bioactive molecules across these and other therapeutic areas.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(16-24-19-9-5-2-6-10-19)21-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXZNHKLABWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide typically involves the reaction of 1-benzylpiperidin-4-amine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The benzylpiperidine-acetamide scaffold is a common structural motif in several pharmacologically active compounds. Key analogues and their modifications include:

Compound Name Structural Modifications Key Activities/Applications References
SUN13837 2-([5-Amino-4,6-dimethylpyrimidin-2-yl]oxy)-N-(1-benzylpiperidin-4-yl)-N-methylacetamide Fibroblast growth factor receptor modulation; potential treatment for acute spinal cord injury (ASCI)
12b N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)-2-phenoxyacetamide Antimalarial activity (synthesized and characterized via NMR/MS)
Acetyl fentanyl N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide Potent opioid analgesic (non-medical use linked to overdose deaths)
Sigma1 Receptor Ligands N-(1-Benzylpiperidin-4-yl)arylacetamides (e.g., thiophene, naphthyl, or halogen substituents) High selectivity for sigma1 over sigma2 receptors
Compound 21 N-(1-Benzylpiperidin-4-yl)acetamide derivative Acetylcholinesterase (AChE) inhibition (IC50: 1.6 mM)
Key Observations:
  • SUN13837 retains the benzylpiperidine core but replaces the phenoxy group with a pyrimidinyloxy moiety, enhancing blood-brain barrier penetration and fibroblast growth factor receptor (FGFR) modulation without proliferative effects .
  • 12b introduces a 3-fluorophenyl group to the acetamide nitrogen, demonstrating the impact of fluorination on antimalarial activity .
  • Acetyl fentanyl substitutes the benzyl group with phenethyl and replaces phenoxy with a simple phenylacetamide, highlighting how minor structural changes can shift activity from neurological targets to opioid receptors .

Receptor Binding and Selectivity

Sigma1 Receptor Ligands ():
  • Aryl Substitutions : Replacing the phenyl ring in the acetamide moiety with thiophene or naphthyl preserves sigma1 affinity, whereas imidazole or pyridyl groups reduce binding by >60-fold .
  • Halogen Substituents : Chlorine or fluorine on the benzyl group increases sigma2 receptor affinity while maintaining sigma1 selectivity (e.g., Compound 18: Ki ratio sigma2/sigma1 >122) .
  • Electrostatic Effects : Comparative molecular field analysis (CoMFA) indicates that electron-withdrawing groups on the acetamide aromatic ring enhance sigma1 binding .
Neurological Targets:
  • Compound 21 (AChE inhibitor) demonstrates the importance of the acetamide group in enzyme inhibition, achieving an IC50 of 1.6 mM, comparable to rivastigmine .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its unique biological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a benzyl group, and a phenoxyacetamide moiety. This structural composition is crucial for its interaction with biological targets.

The compound primarily acts as a monoamine releasing agent , selectively enhancing the release of dopamine and norepinephrine while minimizing serotonin release. This selectivity is essential for its analgesic effects. Additionally, it functions as a monoamine oxidase inhibitor (MAOI) , which prevents the breakdown of monoamines, thereby increasing their availability in the synaptic cleft.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity. In animal models, it has shown efficacy comparable to established analgesics like morphine, making it a candidate for pain management therapies.

Sigma Receptor Affinity

Studies have demonstrated that derivatives of this compound possess high affinity for sigma receptors , particularly sigma1 receptors (Ki values around 3.90 nM) and moderate affinity for sigma2 receptors (Ki values around 240 nM). This receptor interaction is linked to various neuroprotective and analgesic effects .

Anticonvulsant Activity

In addition to its analgesic properties, the compound has been explored for anticonvulsant activity. It was evaluated in models of epilepsy, where certain derivatives exhibited protective effects against seizures, indicating potential utility in treating epilepsy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Analgesic Efficacy : A study compared the analgesic effects of this compound with morphine in mice, demonstrating comparable pain relief without significant side effects typically associated with opioids.
  • Receptor Binding Studies : Quantitative structure-activity relationship (QSAR) studies highlighted how structural modifications influence sigma receptor binding affinities. These findings suggest that specific substitutions on the phenyl ring can enhance biological activity .
  • Anticonvulsant Testing : In tests involving maximum electroshock (MES) models, certain derivatives showed significant anticonvulsant activity compared to traditional treatments like phenytoin, indicating their potential as alternative therapies for seizure control .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AnalgesicComparable to morphine
Sigma Receptor AffinitySigma1: 3.90 nM; Sigma2: 240 nM
AnticonvulsantSignificant in MES models

Table 2: Structure-Activity Relationship (SAR) Insights

Compound ModificationSigma1 Ki (nM)Sigma2 Ki (nM)
Unsubstituted3.90240
3-substitutedHigher affinityVaries
2/4-substitutedLower affinityVaries

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(1-benzylpiperidin-4-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling phenoxyacetic acid derivatives with 1-benzylpiperidin-4-amine. A validated approach uses carbodiimide coupling agents (e.g., EDCl/HOBt) in DMF at 0–25°C, achieving yields up to 85% after purification via silica gel chromatography (EtOAc/hexane) . Key optimizations include:

  • Stoichiometry: A 1:1.2 molar ratio of amine to acid derivative minimizes unreacted starting material.
  • Temperature: Reactions performed at 0°C reduce side-product formation.
  • Monitoring: TLC (Rf = 0.3 in EtOAc/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy:
    • 1H NMR: Benzyl aromatic protons (δ 7.3–7.5 ppm), acetamide methylene (δ 4.2 ppm), and piperidine ring protons (δ 2.5–3.1 ppm).
    • 13C NMR: Carbonyl resonance (δ ~170 ppm) confirms acetamide formation .
  • Mass Spectrometry: HRMS (e.g., m/z 352.18 [M+H]+) validates molecular weight .
  • X-ray Crystallography/DFT Modeling: Resolves 3D conformation, highlighting hydrogen-bonding interactions between the acetamide and piperidine moieties .

Advanced: How do structural modifications of the phenoxyacetamide group affect binding to neurological targets?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -F): Enhance sigma1 receptor affinity (Ki reduced from 48 nM to 15 nM) by increasing hydrophobic interactions .
  • Bulky Substituents (e.g., -Cl): Reduce GABA-A receptor modulation (EC50 increases from 12.3 µM to 25.1 µM) due to steric hindrance in the receptor pocket .
    Methodology:
  • Radioligand binding assays (3H-pentazocine for sigma1; [3H]muscimol for GABA-A).
  • Docking simulations (AutoDock Vina) to predict binding poses .

Advanced: How can researchers resolve contradictions in reported biological targets (e.g., sigma1 vs. GABA-A)?

Answer:
Experimental Strategies:

  • Orthogonal Assays:
    • Sigma1: Radioligand displacement in transfected HEK293 cells .
    • GABA-A: Electrophysiology in Xenopus oocytes expressing α1β2γ2 receptors .
  • Pharmacological Profiling: Use selective antagonists (e.g., NE-100 for sigma1, bicuculline for GABA-A) to isolate target contributions .
    Key Considerations:
  • Mg2+ concentration in assays affects GABA-A receptor state, potentially skewing results .

Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?

Answer:

  • Cellular Models:
    • SH-SY5Y cells for cytotoxicity (MTT assay) and neurite outgrowth studies.
    • Primary rat hippocampal neurons for electrophysiological GABAergic activity .
  • Target-Specific Assays:
    • Sigma1 receptor activation in HEK293 cells transfected with S1R-luciferase reporters .

Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?

Answer:

  • Formulation Strategies:
    • Nanocrystalline Suspensions: Wet milling to reduce particle size (<200 nm; PDI <0.2) improves bioavailability .
    • Prodrug Design: Phosphate esterification of the acetamide group enhances solubility (e.g., 10-fold increase in PBS) .
  • Analytical Monitoring: LC-MS/MS quantifies plasma stability and metabolite formation .

Notes

  • Citations correspond to evidence IDs provided in the research materials.
  • Excluded commercial sources (e.g., BenchChem) per guidelines.
  • Structural analogs and methodologies are inferred from related compounds with validated experimental protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.